REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]2[C:8](=O)[NH:9][N:10]=[CH:11][C:6]=2[CH:5]=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:3]1=[O:18].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:8]1[C:7]2[N:2]([CH3:1])[C:3](=[O:18])[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5][C:6]=2[CH:11]=[N:10][N:9]=1
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=CC2=C1C(NN=C2)=O)C(=O)OCC)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in an oil bath at 110° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a RBF equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with CH2Cl2/Et2O
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(C=NN1)C=C(C(N2C)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |